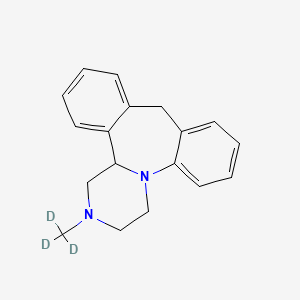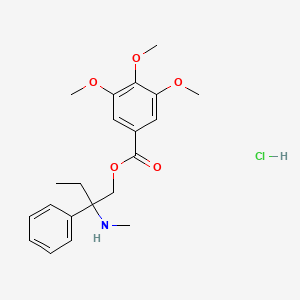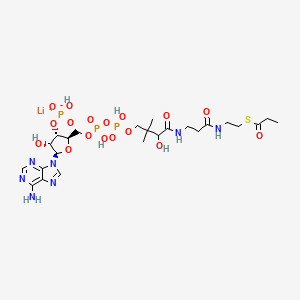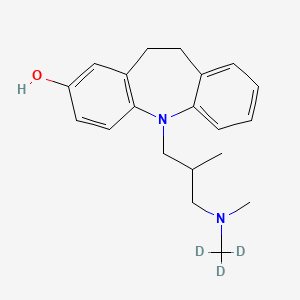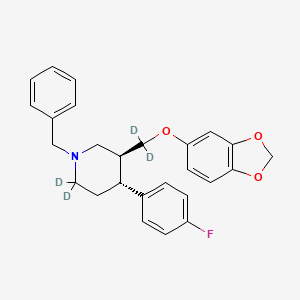
trans N-Benzyl Paroxetine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans N-Benzyl Paroxetine-d4: is a deuterium-labeled derivative of Paroxetine, a selective serotonin reuptake inhibitor. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry, to study the metabolic pathways and pharmacokinetics of Paroxetine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans N-Benzyl Paroxetine-d4 involves the incorporation of deuterium atoms into the Paroxetine moleculeThe reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium-labeled compound.
Chemical Reactions Analysis
Types of Reactions: trans N-Benzyl Paroxetine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to study the behavior of the compound under reducing conditions.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, trans N-Benzyl Paroxetine-d4 is used as a reference standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its deuterium labeling allows for precise tracking and analysis of chemical reactions and metabolic pathways.
Biology: In biological research, the compound is used to study the pharmacokinetics and metabolism of Paroxetine. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug in biological systems.
Medicine: In medical research, this compound is used to investigate the therapeutic effects and potential side effects of Paroxetine. It aids in the development of safer and more effective antidepressant medications.
Industry: In the pharmaceutical industry, the compound is used in the development and quality control of Paroxetine-based drugs. It ensures the consistency and efficacy of the final pharmaceutical products.
Mechanism of Action
trans N-Benzyl Paroxetine-d4 exerts its effects by inhibiting the reuptake of serotonin in the brain. This inhibition increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic activity. The compound targets the serotonin transporter (SERT) and blocks its function, thereby preventing the reabsorption of serotonin into the presynaptic neuron .
Comparison with Similar Compounds
Paroxetine: The parent compound, which is a selective serotonin reuptake inhibitor used to treat depression and anxiety disorders.
Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.
Sertraline: A selective serotonin reuptake inhibitor used for similar indications as Paroxetine
Uniqueness: trans N-Benzyl Paroxetine-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Paroxetine.
Properties
IUPAC Name |
(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-YTHOZAQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
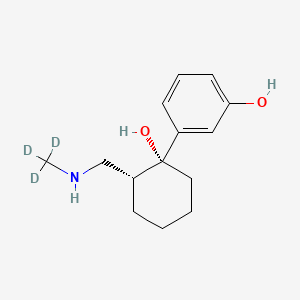
![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)
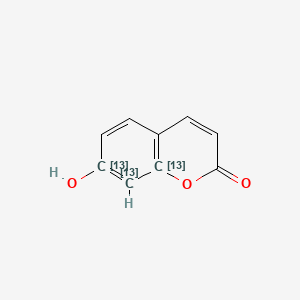
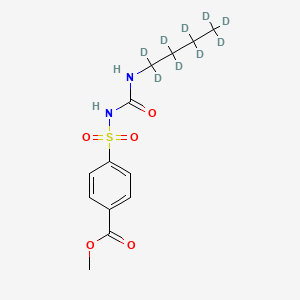
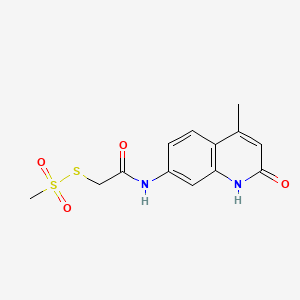

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)
